molecular formula C7H5BrClNO3 B8026178 1-Bromo-5-chloro-2-methoxy-4-nitrobenzene

1-Bromo-5-chloro-2-methoxy-4-nitrobenzene

Cat. No.: B8026178
M. Wt: 266.47 g/mol
InChI Key: ZNEQRXSAUSSJRA-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-2-methoxy-4-nitrobenzene is an aromatic compound with the molecular formula C7H5BrClNO3 It is characterized by the presence of bromine, chlorine, methoxy, and nitro substituents on a benzene ring

Preparation Methods

The synthesis of 1-Bromo-5-chloro-2-methoxy-4-nitrobenzene typically involves a multi-step process starting from benzene derivatives. One common method includes:

    Nitration: Introducing a nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.

    Bromination: Adding a bromine atom to the ring through electrophilic aromatic substitution using bromine in the presence of a catalyst like iron(III) bromide.

    Chlorination: Introducing a chlorine atom using chlorine gas or a chlorinating agent such as sulfuryl chloride.

    Methoxylation: Adding a methoxy group via a nucleophilic substitution reaction using methanol and a base.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-5-chloro-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

Common reagents include bromine, chlorine, nitric acid, sulfuric acid, and methanol. Major products depend on the specific reaction conditions but can include various substituted benzene derivatives.

Scientific Research Applications

1-Bromo-5-chloro-2-methoxy-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-5-chloro-2-methoxy-4-nitrobenzene involves its interactions with various molecular targets. The electron-withdrawing nitro group and halogens influence the reactivity of the benzene ring, making it a versatile intermediate in electrophilic and nucleophilic reactions. The methoxy group can donate electrons through resonance, affecting the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar compounds include:

1-Bromo-5-chloro-2-methoxy-4-nitrobenzene stands out due to its unique combination of substituents, offering a balance of electron-withdrawing and electron-donating effects, making it a valuable compound in various chemical syntheses and applications.

Properties

IUPAC Name

1-bromo-5-chloro-2-methoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEQRXSAUSSJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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